
1-(3-chloro-4-methoxybenzenesulfonyl)-N-(3-ethoxypropyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chloro-4-methoxybenzenesulfonyl)-N-(3-ethoxypropyl)piperidine-4-carboxamide, also known as CP-122,288, is a selective dopamine D3 receptor antagonist. It was first synthesized in the early 1990s and has since been studied for its potential therapeutic applications.
作用機序
1-(3-chloro-4-methoxybenzenesulfonyl)-N-(3-ethoxypropyl)piperidine-4-carboxamide acts as a selective antagonist of the dopamine D3 receptor. By blocking this receptor, it reduces the activity of dopamine in the brain. Dopamine is a neurotransmitter that is involved in a variety of functions, including reward, motivation, and movement. By reducing dopamine activity, this compound may be able to reduce drug-seeking behavior, improve cognitive function, and protect against neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to reduce drug-seeking behavior and improve cognitive function. In addition, it has been shown to protect against neurodegeneration in models of Parkinson's disease. However, further research is needed to fully understand the effects of this compound on the brain and body.
実験室実験の利点と制限
One advantage of 1-(3-chloro-4-methoxybenzenesulfonyl)-N-(3-ethoxypropyl)piperidine-4-carboxamide is its selectivity for the dopamine D3 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other neurotransmitter systems. However, this compound has a relatively short half-life, which can make it difficult to study in vivo. In addition, it has poor solubility in water, which can make it difficult to administer in experiments.
将来の方向性
There are several potential future directions for research on 1-(3-chloro-4-methoxybenzenesulfonyl)-N-(3-ethoxypropyl)piperidine-4-carboxamide. One area of interest is its potential therapeutic applications in drug addiction. Further studies are needed to determine the optimal dosing and administration of this compound for this indication. In addition, more research is needed to fully understand the effects of this compound on cognitive function and neurodegeneration. Finally, there may be potential applications for this compound in other conditions that involve dopamine dysregulation, such as attention deficit hyperactivity disorder (ADHD) and depression.
合成法
The synthesis of 1-(3-chloro-4-methoxybenzenesulfonyl)-N-(3-ethoxypropyl)piperidine-4-carboxamide involves several steps. First, 1-(3-chloro-4-methoxyphenyl)sulfonyl-2-nitroethene is reacted with 3-ethoxypropylamine to form 1-(3-chloro-4-methoxyphenyl)sulfonyl-2-aminoethanol. This intermediate is then reacted with piperidine-4-carboxylic acid to form this compound.
科学的研究の応用
1-(3-chloro-4-methoxybenzenesulfonyl)-N-(3-ethoxypropyl)piperidine-4-carboxamide has been studied for its potential therapeutic applications in a variety of conditions, including drug addiction, schizophrenia, and Parkinson's disease. It has been shown to reduce drug-seeking behavior in animal models of addiction and may be useful in the treatment of cocaine and nicotine addiction. In addition, this compound has been shown to improve cognitive function in animal models of schizophrenia and may be useful in the treatment of this disorder. Finally, this compound has been studied for its potential neuroprotective effects in Parkinson's disease.
特性
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)sulfonyl-N-(3-propan-2-yloxypropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29ClN2O5S/c1-14(2)27-12-4-9-21-19(23)15-7-10-22(11-8-15)28(24,25)16-5-6-18(26-3)17(20)13-16/h5-6,13-15H,4,7-12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQYVVNOKWOEMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

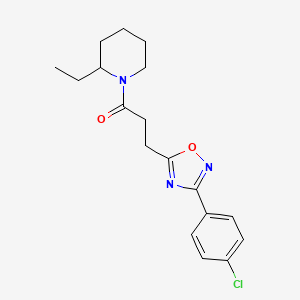
![4-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7703499.png)
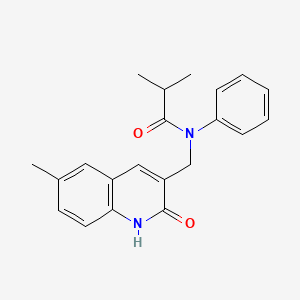
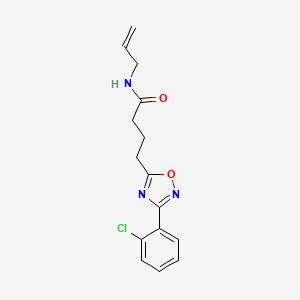
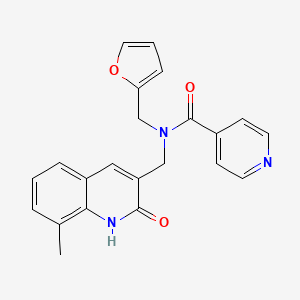

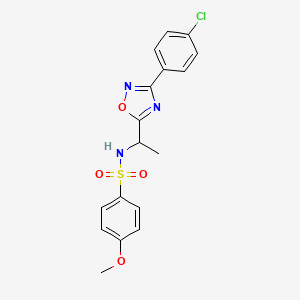

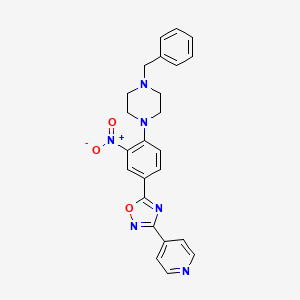
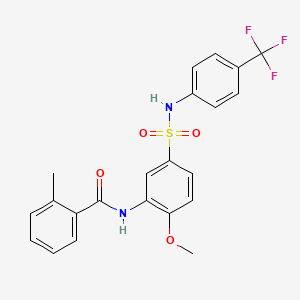


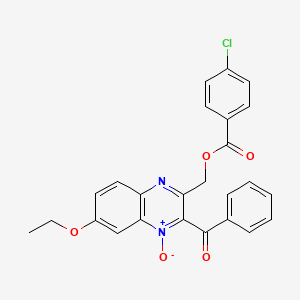
![N-(5-(1H-Benzo[d]imidazol-2-yl)-2-chlorophenyl)-3-methylbenzamide](/img/structure/B7703604.png)